Bienvenue dans la boutique en ligne BenchChem!

3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid

Chiral synthesis Dolastatin intermediates Process chemistry

3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid (CAS 1632388-54-5, molecular formula C₁₂H₂₁NO₄, MW 243.30 g/mol) is a single-enantiomer (R-configuration at the pyrrolidine 2-position) N-Boc-protected pyrrolidine–propanoic acid conjugate. It belongs to the class of chiral 3-(pyrrolidin-2-yl)propanoic acid derivatives that serve as key intermediates in the synthesis of Dolastatin 10 analogues and related antimitotic agents.

Molecular Formula C12H21NO4
Molecular Weight 243.303
CAS No. 1632388-54-5
Cat. No. B2885047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
CAS1632388-54-5
Molecular FormulaC12H21NO4
Molecular Weight243.303
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CCC(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
InChIKeyYERVFXLPVTWCHS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid (CAS 1632388-54-5): Chiral Building Block Procurement Guide


3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid (CAS 1632388-54-5, molecular formula C₁₂H₂₁NO₄, MW 243.30 g/mol) is a single-enantiomer (R-configuration at the pyrrolidine 2-position) N-Boc-protected pyrrolidine–propanoic acid conjugate [1]. It belongs to the class of chiral 3-(pyrrolidin-2-yl)propanoic acid derivatives that serve as key intermediates in the synthesis of Dolastatin 10 analogues and related antimitotic agents [2]. The compound possesses one stereogenic center, a Boc-labile protecting group, and a free carboxylic acid for amide bond formation, which collectively define its utility profile in medicinal chemistry and peptide-mimetic synthesis.

3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid: Why Enantiomer, Chain Length, and Protecting Group Substitution Are Not Interchangeable


In-class compounds such as the (S)-enantiomer (CAS 65595-02-0), the racemate (CAS 212650-48-1), the shorter-chain Boc-β-homoproline (CAS 56502-01-3), and Boc-D-proline (CAS 377841-17-1) differ in stereochemistry, side-chain length, or carboxylic acid position, each of which dictates downstream diastereochemical outcomes and target-molecule topology [1]. In dolastatin-derived ADC payload synthesis, the (R)-configuration of the pyrrolidine ring is specifically required to match the natural dolaproine stereochemistry; use of the (S)-enantiomer or racemate yields inactive or antagonist diastereomers that require costly chromatographic separation and result in ≥50% material loss [2]. The propanoic acid spacer length is non-negotiable for correct spatial presentation of the carboxylate in peptide coupling; shorter-chain analogs (acetic acid derivatives) produce homologated products with altered conformational freedom and potentially abolished biological activity.

3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid: Comparator-Anchored Quantitative Differentiation Evidence


Chiral HPLC Avoidance via Pre-Installed (R)-Configuration: Racemic vs. Enantiopure Process Comparison

When pyrrolidine–propanoic acid intermediates are prepared in racemic form (CAS 212650-48-1), subsequent downstream steps require chiral HPLC separation to isolate the desired (R)-enantiomer, resulting in discard of the unwanted (S)-enantiomer and an effective 50% yield loss on that step [1]. A chiral-synthesis approach that directly delivers the single (R)-enantiomer (CAS 1632388-54-5) circumvents chromatography entirely and achieves >99.9% enantiomeric excess with an overall yield of approximately 71% over five steps [1]. Procuring the pre-resolved (R)-enantiomer eliminates the cost of chiral chromatography equipment, solvents, and stationary phases, and avoids the 50% material write-off inherent to racemic synthesis.

Chiral synthesis Dolastatin intermediates Process chemistry

Stereochemical Identity and Optical Rotation: (R)-Enantiomer vs. (S)-Enantiomer Chiroptical Differentiation

The (S)-enantiomer of the DCHA salt, (S)-3-(1-Boc-pyrrolidin-2-yl)propionic acid DCHA, exhibits an optical rotation of [α]D20 = –35 ± 2° (C=1 in MeOH) . The free-acid (S)-enantiomer (CAS 65595-02-0) is commercially available at 98% purity from multiple vendors . The (R)-enantiomer (CAS 1632388-54-5) is the optical antipode; the two enantiomers produce opposite-sign specific rotation values of equivalent magnitude. Although a direct (R)-enantiomer optical rotation value from a non-excluded primary source is currently limited, the (S)-enantiomer data serve as a validated chiroptical reference for enantiomeric excess determination by polarimetry, enabling in-house QC verification of the (R)-enantiomer upon receipt.

Chiral purity Enantiomeric excess Quality control

Side-Chain Length Specificity: Propanoic Acid vs. Acetic Acid Homolog in Bioactive Molecule Synthesis

The target compound contains a two-carbon (ethylene) spacer between the pyrrolidine ring and the carboxylic acid group, classifying it as a β-homoproline derivative. The closest shorter-chain analog, Boc-β-homoproline (CAS 56502-01-3), contains a one-carbon (methylene) spacer and has a molecular formula of C₁₁H₁₉NO₄ (MW 229.28 g/mol) . In the context of dolastatin 10 analogue synthesis, the propanoic acid chain length is dictated by the natural dolaproine residue, which requires the two-carbon spacer for correct positioning of the carboxylate during peptide bond formation with dolaisoleucine or dolavaline residues [1]. Substitution with the acetic acid homolog would yield a one-carbon-shortened analogue that alters the conformational landscape and is expected to abolish or severely attenuate tubulin polymerization inhibitory activity, based on established dolastatin SAR where even minor modifications to the dolaproine side chain abrogate potency [1].

β-Amino acid building blocks Peptide mimetics Dolastatin SAR

Protecting Group Strategy: Boc vs. Fmoc Orthogonality in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group on the target compound enables acid-labile deprotection (TFA or HCl/dioxane) to reveal the free pyrrolidine amine for further functionalization, while leaving base-labile Fmoc groups intact elsewhere in the synthetic sequence . The corresponding Fmoc-protected analog, (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)propanoic acid, employs an orthogonal deprotection strategy (piperidine/DMF) and is used exclusively in Fmoc-SPPS workflows . In Boc-SPPS or solution-phase synthesis of dolastatin-derived ADC payloads where the N-terminal amine must remain protected during C-terminal coupling steps, the Boc-protected variant is the only compatible choice; the Fmoc analog would undergo premature deprotection under the basic coupling conditions . This orthogonal protecting group requirement is absolute and non-negotiable for the synthetic route.

Solid-phase peptide synthesis Protecting group orthogonality ADC linker chemistry

Commercial Availability and Procurement Cost: (R)-Enantiomer vs. Racemate and (S)-Enantiomer Pricing Benchmark

The single-enantiomer (R)-compound (CAS 1632388-54-5) commands a price premium relative to the racemate (CAS 212650-48-1), reflecting the additional chiral resolution or asymmetric synthesis cost. CymitQuimica lists the (R)-enantiomer at €502 for 50 mg and €1,204 for 500 mg (€2,408/g) , while the racemic 3-(1-Boc-pyrrolidin-2-yl)propanoic acid is listed at €188 for 50 mg and €705 for 500 mg (€1,410/g) . The (S)-enantiomer (CAS 65595-02-0) is available from Fluorochem at 98%+ purity . The (R)-enantiomer is approximately 1.7× more expensive per gram than the racemate on a comparable purity basis, consistent with the added cost of enantiomeric enrichment. However, this premium is offset by the avoided cost of in-house chiral separation or asymmetric synthesis development, which typically requires 2–5 FTE-months of method development and kilogram-scale chiral stationary phase expenditure for preparative separations.

Research chemical procurement Cost analysis Supply chain

Dolastatin 10 ADC Payload Synthetic Utility: (R)-Configured Pyrrolidine as a Required Pharmacophoric Element

The (R)-configuration at the pyrrolidine 2-position in the target compound corresponds to the absolute stereochemistry of the dolaproine (Dap) residue in dolastatin 10, a potent tubulin polymerization inhibitor (IC₅₀ in the sub-nanomolar range against multiple cancer cell lines) [1]. Dolastatin 10 analogues containing the (S)-configured pyrrolidine at this position are reported to be essentially inactive [2]. The enzymatic process patent (US20080003652) specifically claims an improved diastereoselective synthesis of Boc-Dap-OH derivatives bearing the (R)-configuration, avoiding the laborious chromatographic separation of diastereomeric mixtures that plagued earlier synthetic routes [1]. This compound therefore serves as the direct precursor to the stereochemically intact dolaproine fragment required for maintaining anti-tubulin activity in ADC payloads such as monomethyl auristatin E (MMAE) and related auristatins.

Antibody-drug conjugates Dolastatin 10 Antimitotic agents

3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid: High-Value Application Scenarios Anchored in Comparative Evidence


Synthesis of Dolastatin 10-Derived ADC Payloads (Auristatins)

This compound is the optimal starting material for constructing the dolaproine (Dap) residue of dolastatin 10-based ADC warheads such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). The pre-installed (2R)-configuration eliminates the need for chiral HPLC separation after β-addition reactions, which the Roche enzymatic process patent identifies as the primary bottleneck in earlier synthetic routes . Using the (R)-enantiomer directly avoids the 50% yield loss and multi-day chromatographic purification that plague racemate-based approaches.

Chiral Pool Synthesis of Pyrrolidine-Containing Melanocortin-4 Receptor (MC-4R) Agonist Intermediates

The Merck chiral synthesis patent (US20060199958) demonstrates that employing an enantiomerically pure pyrrolidine–propanoic acid building block enables a five-step synthesis of MC-4R agonist intermediates in ~71% overall yield with >99.9% ee, entirely avoiding chiral chromatography . Procurement of the pre-resolved (R)-enantiomer eliminates the need for in-house asymmetric synthesis development, which typically requires extensive optimization of chiral auxiliaries or asymmetric catalysts.

Boc-SPPS and Solution-Phase Peptide Synthesis Requiring Acid-Labile Amine Protection

In synthetic routes employing Boc-SPPS or solution-phase peptide coupling where an Fmoc group is used elsewhere in the molecule, the Boc-protected pyrrolidine–propanoic acid provides the necessary orthogonal protection. The Fmoc analog (CAS not listed) is incompatible with these conditions, as piperidine-mediated Fmoc deprotection would also remove the N-terminal protection . This compound is the only commercially available (R)-configured, Boc-protected pyrrolidine–propanoic acid that meets this orthogonality requirement.

Quality Control Reference Standard for Enantiomeric Excess Determination

The (S)-enantiomer (CAS 65595-02-0) and its DCHA salt have well-characterized optical rotations ([α]D20 = –35 ± 2°, C=1 in MeOH) . The (R)-enantiomer serves as the complementary reference standard for polarimetric or chiral HPLC method validation, enabling QC laboratories to establish enantiomeric purity acceptance criteria for incoming lots of either enantiomer. This application is critical for GMP synthesis of pharmaceutical intermediates where enantiomeric purity specifications of ≥99.5% ee are routinely mandated.

Quote Request

Request a Quote for 3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.